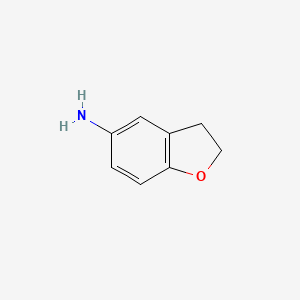

2,3-Dihydrobenzofuran-5-amine

説明

Structure

3D Structure

特性

IUPAC Name |

2,3-dihydro-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMADHMYUJFMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397167 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42933-43-7 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Dihydrobenzofuran 5 Amine and Analogous Dihydrobenzofuran Systems

Catalytic Hydrogenation and Reductive Amination Protocols for Dihydrobenzofuran-5-amine Synthesis

Catalytic hydrogenation is a primary method for the synthesis of 2,3-Dihydrobenzofuran-5-amine, typically involving the reduction of a nitro group. The selective hydrogenation of the nitro group on a 5-nitro-2,3-dihydrobenzofuran precursor is a direct route to the desired amine. This transformation can be achieved using various catalytic systems. For instance, the reduction of aromatic nitro compounds to their corresponding amines is effectively carried out using catalysts like palladium on carbon (Pd/C). researchgate.net The process involves the use of a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like hydrazine. wikipedia.org Non-noble metal catalysts, such as those based on nanostructured cobalt or nickel, have also been developed for the selective hydrogenation of heteroaromatics. researchgate.net

Reductive amination provides an alternative and versatile pathway to synthesize amines. This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the target amine. wikipedia.orglibretexts.org For the synthesis of this compound, this could conceptually start from 2,3-dihydrobenzofuran-5-carbaldehyde or a corresponding ketone. The reaction is typically performed in a one-pot procedure using a reducing agent that selectively reduces the imine in the presence of the carbonyl group. youtube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective under mildly acidic conditions that facilitate imine formation. harvard.edumasterorganicchemistry.com

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Key Features | Common Conditions |

|---|---|---|

| H₂ with Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | Heterogeneous, effective for many functional groups. | H₂ gas pressure, various solvents. |

| Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes and ketones over less reactive groups. | Protic solvents (e.g., methanol, ethanol). |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines/iminium ions over carbonyls at acidic pH. | Mildly acidic (pH ~5-6), various solvents. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic alternative to NaBH₃CN, effective for a wide range of substrates. | Aprotic solvents (e.g., dichloroethane, THF). |

Transition Metal-Catalyzed Cyclization and Coupling Reactions in Dihydrobenzofuran Formation

The construction of the dihydrobenzofuran core itself can be accomplished through various sophisticated transition metal-catalyzed reactions. These methods offer high efficiency and control over selectivity, enabling the synthesis of complex and substituted dihydrobenzofuran systems.

Nickel-Catalyzed Electroreductive Approaches

Nickel catalysis has emerged as a powerful tool in organic synthesis. In the context of dihydrobenzofuran formation, nickel-catalyzed electroreductive methods provide a green and efficient alternative to traditional chemical reductants. rsc.org These reactions can facilitate the coupling of aryl halides with alkenes. For instance, an intramolecular carbonickelation of propargylic aryl halides followed by cyclization can yield substituted 2,3-dihydrobenzofurans. rsc.org The use of electrolysis to generate the active Ni(0) catalytic species from more stable Ni(II) precursors is a key feature of this approach, avoiding the use of stoichiometric metallic reductants. nih.govvtt.fi Researchers have also developed Ni-catalyzed carbonylative syntheses of dihydrobenzofurans using Mo(CO)₆ as a carbon monoxide source and manganese as a reductant. researchgate.net

Rhodium-Catalyzed Asymmetric Synthesis and Carboamidation Reactions

Rhodium catalysts are well-known for their ability to promote asymmetric transformations. In the synthesis of dihydrobenzofurans, rhodium-catalyzed reactions enable the construction of chiral derivatives with high enantioselectivity. acs.org For example, an enantioselective 1,2-carboamidation of aromatic tethered alkenes has been developed using a chiral rhodium catalyst, providing access to chiral 2,3-dihydro-3-benzofuranmethanamides. acs.orgresearchgate.net Furthermore, rhodium(III)-catalyzed C-H functionalization and cascade cyclization of N-phenoxyacetamides with propargyl carbonates can efficiently produce 3-alkylidene dihydrobenzofuran derivatives. nih.govacs.org These methods are valued for their ability to form multiple new bonds in a single, atom-economical step. dntb.gov.ua

Palladium-Catalyzed Intramolecular C(sp³)–H and C(sp²)–H Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-H activation and coupling reactions. The intramolecular coupling of C(sp²)–H bonds with tethered alkenes (an oxidative Heck or Fujiwara-Morita type reaction) is a direct method for synthesizing dihydrobenzofurans from appropriately substituted phenols. researchsolutions.comnih.gov This approach involves the activation of an aromatic C-H bond by a palladium(II) catalyst, followed by insertion of the olefin and subsequent reductive elimination or β-hydride elimination to form the heterocyclic ring. researchsolutions.com Sequential C-H functionalization strategies, combining rhodium- and palladium-catalyzed steps, have also been employed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov

Iridium-Catalyzed Intramolecular C–H Activation and Cycloaddition Reactions

Iridium catalysts have unique reactivity profiles that enable challenging C-H activation reactions. Iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones has been shown to efficiently produce chiral 3-substituted dihydrobenzofurans. nii.ac.jprsc.orgrsc.org In these reactions, a carbonyl group can act as a directing group to facilitate the C-H activation step, leading to highly regioselective and enantioselective cyclization. nii.ac.jprsc.org This methodology provides a powerful route to access optically active dihydrobenzofuran derivatives.

Table 2: Overview of Transition Metal-Catalyzed Dihydrobenzofuran Syntheses

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Nickel | Electroreductive Cyclization, Carbonylative Synthesis | Utilizes electricity or CO surrogates; avoids harsh chemical reductants. rsc.orgresearchgate.net |

| Rhodium | Asymmetric Carboamidation, C-H Functionalization | Enables synthesis of chiral dihydrobenzofurans with high enantioselectivity. acs.orgnih.gov |

| Palladium | Intramolecular C-H Coupling (Oxidative Heck) | Direct cyclization of phenol (B47542) derivatives via C(sp²)-H activation. researchsolutions.comnih.gov |

| Iridium | Intramolecular C-H Activation/Hydroarylation | High enantioselectivity for chiral dihydrobenzofurans, often using a directing group. nii.ac.jprsc.org |

Ultrasound-Promoted Stereoselective Synthesis of Dihydrobenzofuran-Appended Systems

The application of ultrasound irradiation in organic synthesis is a key aspect of green chemistry, often leading to shorter reaction times, milder conditions, and higher yields. scielo.org.za In the context of dihydrobenzofuran chemistry, ultrasound has been successfully used to promote the stereoselective synthesis of chalcone (B49325) derivatives appended with a 2,3-dihydrobenzofuran (B1216630) moiety. scielo.org.zasemanticscholar.org These reactions typically involve the condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with various aromatic ketones. researchgate.net The use of ultrasonic irradiation can significantly enhance the reaction rate and efficiency, providing a rapid and environmentally benign protocol for accessing these complex molecules. scielo.org.zascielo.org.zasemanticscholar.org This method highlights the benefits of sonochemistry in reducing energy consumption and waste in chemical synthesis. scielo.org.za

Strategies Involving O-Quinone Methide Intermediates in Dihydrobenzofuran Ring Construction

The in situ generation of ortho-quinone methides (o-QMs) represents a potent and versatile strategy for the synthesis of 2,3-dihydrobenzofurans. These reactive intermediates can be trapped by a variety of nucleophiles or participate in cycloaddition reactions to construct the heterocyclic ring.

A notable one-pot method for the regioselective synthesis of 3-substituted 2,3-dihydrobenzofurans involves the generation of an o-QM from 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036). organic-chemistry.orgnih.gov In this process, a fluoride (B91410) source induces desilylation, which is followed by the elimination of a nitrate anion to form the transient o-QM. acs.org This intermediate is then trapped by various carbon, nitrogen, oxygen, and sulfur nucleophiles in a Michael addition. The resulting phenoxide ion intermediate subsequently undergoes an intramolecular 5-exo-tet cyclization to eliminate a bromide anion, yielding the 3-substituted 2,3-dihydrobenzofuran product. organic-chemistry.orgnih.govacs.org This method is advantageous as it allows for the introduction of a range of substituents at the 3-position, a common feature in pharmacologically active molecules. organic-chemistry.org

Another approach for generating o-QMs involves the use of readily available 2-tosylalkylphenols under mild basic conditions. rsc.org These conditions facilitate the formation of the o-QM, which can then react with sulfur ylides for the stereoselective synthesis of trans-2,3-dihydrobenzofurans. rsc.org Furthermore, asymmetric synthesis of chiral 2,3-dihydrobenzofurans can be achieved through a highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-QMs. nih.gov The stereoselectivity in this reaction can be controlled by the use of a chiral leaving group, such as a Cinchona alkaloid derivative. nih.gov

| Precursor for o-Quinone Methide | Generation Method | Reaction Partner | Key Features |

|---|---|---|---|

| 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate | Fluoride-induced desilylation | C, N, O, and S nucleophiles | Regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.orgnih.gov |

| 2-tosylalkylphenols | Mild basic conditions | Sulfur ylides | Stereoselective synthesis of trans-2,3-dihydrobenzofurans. rsc.org |

| (2-hydroxyphenyl)-N,N,N-trimethylmethanaminium iodides | Base (e.g., DBU) | Pyridinium acylmethylides | Synthesis of 2-substituted 2,3-dihydrobenzofurans. acs.org |

| o-hydroxybenzyltrimethylammonium iodide | CH3S(O)CH2Na in DMSO | Dimethyl sulfoxonium methylide | Synthesis of the parent 2,3-dihydrobenzofuran. acs.org |

| Varies | In situ generation | Ammonium ylides | Highly enantio- and diastereoselective [4+1] annulation for chiral 2,3-dihydrobenzofurans. nih.gov |

Diversity-Oriented Synthesis Approaches for Dihydrobenzofuran Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules, which are valuable for high-throughput screening and drug discovery. nih.gov The 2,3-dihydrobenzofuran scaffold is an attractive target for DOS due to its prevalence in biologically active compounds. nih.govresearchgate.net

An efficient approach to building libraries of 2,3-dihydrobenzofurans involves the use of readily available starting materials such as salicylaldehydes, aryl boronic acids or halides, and various amines. nih.govacs.org By systematically varying these building blocks, a wide range of physicochemical properties can be introduced into the final compounds. acs.org For instance, libraries of 3-carboxy-2-aryl-trans-2,3-dihydrobenzofurans have been synthesized, resulting in lead-like compounds with molecular weights and calculated octanol/water partition coefficients suitable for drug development. nih.govacs.org

A more recent and innovative DOS strategy involves a "Mask and Release" approach for the synthesis of DNA-encoded libraries (DELs). researchgate.netnih.gov In this methodology, N-phenoxyacetamide is used as a masked phenol and a versatile directing group. nih.gov This allows for a variety of DNA-compatible C-H functionalization reactions, introducing the first dimension of diversity. nih.gov The subsequent release of the phenol group enables the introduction of a second dimension of diversity. nih.gov This strategy has been successfully applied to the synthesis of DNA-conjugated dihydrobenzofurans via a Rh(III)-catalyzed C-H activation/[3+2] annulation of the N-phenoxyacetamide with a 1,3-diene. nih.gov The development of such on-DNA synthetic methods is crucial for expanding the diversity of DELs, which are increasingly important tools in modern drug discovery. researchgate.net

| DOS Strategy | Key Building Blocks/Reagents | Scaffold Focus | Key Features |

|---|---|---|---|

| Combinatorial Synthesis | Salicylaldehydes, aryl boronic acids/halides, primary/secondary amines | 3-carboxy-2-aryl-trans-2,3-dihydrobenzofuran | Generates libraries of lead-like compounds with varied physicochemical properties. nih.govacs.org |

| "Mask and Release" for DNA-Encoded Libraries | N-phenoxyacetamide, 1,3-dienes, Rh(III) catalyst | Dihydrobenzofuran | Enables multi-dimensional diversification on a DNA-conjugated scaffold. nih.gov |

Chemical Transformations and Derivatization Strategies of the 2,3 Dihydrobenzofuran 5 Amine Framework

Functionalization at Aromatic and Heterocyclic Positions of the Dihydrobenzofuran Scaffold

The dihydrobenzofuran framework possesses distinct regions of reactivity that can be exploited for synthetic modifications. Functionalization can be directed towards the electron-rich aromatic ring or the saturated heterocyclic ring.

Aromatic Ring Functionalization: The benzene (B151609) portion of the scaffold is activated towards electrophilic aromatic substitution by the electron-donating effects of both the amino group and the ether oxygen. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce substituents at the positions ortho and para to the activating groups, primarily at the C4, C6, and C7 positions. The specific regioselectivity of these reactions can be influenced by the reaction conditions and the steric hindrance imposed by existing substituents. google.com

Heterocyclic Ring Functionalization: The heterocyclic portion of the 2,3-dihydrobenzofuran (B1216630) system offers opportunities for C-H functionalization, although it is generally less reactive than the aromatic ring. hw.ac.uk The C2 and C3 positions are sp³-hybridized and can be targeted through various synthetic methods. hw.ac.ukhw.ac.uk Palladium-catalyzed C-H activation/C-O cyclization represents one advanced strategy for constructing and simultaneously functionalizing the dihydrobenzofuran ring system. nih.gov Additionally, rearrangements of 3-hydroxy analogs can be used to introduce substituents and modify the core structure, leading to derivatives like 2,3-dihydrobenzofuran-2-ones.

Synthesis of Substituted 2,3-Dihydrobenzofuran-5-amine Derivatives

The synthesis of derivatives from the parent this compound can be achieved through modifications at the amine group or the ring system.

Derivatization of the 5-Amine Group: The primary amine at the 5-position is a versatile handle for derivatization. Standard amine chemistry can be employed to generate a wide array of functional groups. For instance, acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Other derivatizing agents like Dansyl chloride and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to introduce fluorescent or protecting groups, respectively, which is useful for analytical purposes or multi-step syntheses. nih.gov

Ring-Substituted Derivatives: Introducing substituents onto the scaffold itself is a common strategy for creating analogues.

Halogenation: The aromatic ring can be readily halogenated. For example, chlorination can be achieved using reagents like N-chlorosuccinimide or sulfuryl chloride to produce compounds such as 4-amino-5-chloro-2,3-dihydrobenzofuran derivatives. google.com Similarly, substitution with fluorine or bromine at the 5-position (in a related scaffold) has been demonstrated. mdpi.com

Alkylation: Friedel-Crafts type reactions can introduce alkyl chains onto the aromatic ring. A notable example is the synthesis of 5-(2-aminopropyl)-2,3-dihydrobenzofuran, where an acyl group is first introduced onto the ring and subsequently converted to the desired aminopropyl side chain. researchgate.net

The table below summarizes key derivatization strategies for the this compound framework.

| Reaction Type | Position | Reagents/Conditions | Resulting Functional Group/Derivative | Reference |

|---|---|---|---|---|

| Acylation | 5-Amine | Acid chlorides, Anhydrides | Amide | nih.gov |

| Sulfonylation | 5-Amine | Sulfonyl chlorides | Sulfonamide | nih.gov |

| Halogenation | Aromatic Ring (e.g., C4, C6) | N-chlorosuccinimide, Sulfuryl chloride | Chloro-substituted derivative | google.commdpi.com |

| Acylation (Friedel-Crafts) | Aromatic Ring (e.g., C6) | Acyl chloride, Lewis acid | Acyl-substituted derivative | researchgate.net |

| Rearrangement | Heterocyclic Ring | ZnBr2 treatment of 3-hydroxy analogs | Dihydrobenzofuran-2-one |

Preparation of Pharmaceutical Salts and Related Derivatives

The basic nature of the 5-amino group allows for the formation of pharmaceutical salts, a common practice in drug development to improve key properties of an active pharmaceutical ingredient (API). nih.govkent.ac.uk Salt formation can enhance aqueous solubility, dissolution rate, chemical stability, and bioavailability. nih.govbjcardio.co.uk

The process involves a straightforward acid-base reaction where the this compound acts as a base and reacts with a pharmaceutically acceptable acid to form a salt. blogspot.com The choice of the counter-ion is critical and is based on the desired physicochemical properties of the final product. nih.gov For example, the hydrochloride salt of the related compound 5-(2-aminopropyl)-2,3-dihydrobenzofuran has been synthesized and characterized. researchgate.net

Commonly used acids for forming salts with basic drugs include inorganic acids like hydrochloric and sulfuric acid, and organic acids such as methanesulfonic acid, maleic acid, and tartaric acid. nih.govblogspot.com The preparation typically involves dissolving the free base in a suitable solvent and adding a solution of the chosen acid, followed by isolation of the resulting crystalline salt. blogspot.com

The table below lists common acids used to form pharmaceutical salts with amine-containing compounds.

| Acid Name | Counter-ion Name | Type |

|---|---|---|

| Hydrochloric Acid | Hydrochloride | Inorganic |

| Sulfuric Acid | Sulfate / Bisulfate | Inorganic |

| Hydrobromic Acid | Hydrobromide | Inorganic |

| Methanesulfonic Acid | Mesylate | Organic |

| Maleic Acid | Maleate | Organic |

| Fumaric Acid | Fumarate | Organic |

| Tartaric Acid | Tartrate | Organic |

Pharmacological and Biological Applications of 2,3 Dihydrobenzofuran 5 Amine Derivatives

Antimicrobial Efficacy and Potential in Antibiotic Development

The emergence of antibiotic resistance is a critical global health issue, necessitating the development of novel therapeutic agents. rsc.org Benzofuran (B130515) and its derivatives, including the 2,3-dihydrobenzofuran (B1216630) core, have been identified as promising scaffolds for designing new antimicrobial drugs. rsc.org Research has explored their efficacy against a spectrum of bacterial and fungal pathogens.

Derivatives of the benzofuran scaffold have demonstrated notable antibacterial properties. For instance, a study investigating novel conjugated benzofuran-triazine derivatives found that several compounds exhibited activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella enteritidis, Escherichia coli) bacterial strains. nih.gov One particular derivative, compound 8e, which incorporates a 2-aminobenzothiazole (B30445) moiety, was identified as the most potent, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 125 μg/mL against the tested bacteria. nih.gov Another study focused on (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives reported that compound 7d was the most active against Staphylococcus aureus ATCC 6538. nih.gov Furthermore, research on fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives has highlighted their potential as anti-inflammatory and anticancer agents, with the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhancing their biological effects. nih.gov

| Compound ID | Target Organism | Activity (MIC in µg/mL) |

| Compound 8e | Escherichia coli | 32 |

| Bacillus subtilis | 125 | |

| Staphylococcus aureus | 32 | |

| Salmonella enteritidis | 32 | |

| Compound 7d | Staphylococcus aureus | Most Active Derivative |

Data sourced from studies on benzofuran-triazine and ketoxime derivatives, respectively. nih.govnih.gov

The antifungal potential of benzofuran derivatives has also been a subject of investigation. A novel series of thiazolo[3,2-a]benzimidazole derivatives containing a benzofuran nucleus was synthesized and screened for antifungal activity against five fungal strains: Aspergillus flavus, Candida albicans, Microspora griseus, Aspergillus terreus, and Chrysosporium keratinophilum. nih.gov Among the tested compounds, derivatives 4b and 4d showed significant antifungal activity. nih.gov Similarly, certain (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives displayed very strong effects against Candida albicans ATCC 10231. nih.gov Research into benzofurans isolated from the marine-derived fungus Penicillium crustosum also identified compounds with potent antifungal activities against plant pathogens like Penicillium italicum, Fusarium oxysporum, and Colletotrichum musae. mdpi.com Amiodarone, a synthetic drug based on the benzo[b]furan ring system, has demonstrated potent, broad-spectrum antifungal activity, suggesting the therapeutic potential of this chemical class. researchgate.net

Antineoplastic and Anticancer Potentials

The benzofuran scaffold is a key component in many compounds with significant anticancer properties. researchgate.netnih.gov Derivatives of 2,3-dihydrobenzofuran have been specifically explored for their cytotoxic effects against various human cancer cell lines.

Studies have shown that the introduction of specific functional groups, such as halogens, to the benzofuran system can increase cytotoxicity in cancer cells. semanticscholar.org For example, certain halogeno-derivatives of benzofuran have been found to be selectively toxic towards human leukemia cells (K562 and MOLT-4) and cervix carcinoma cells (HeLa). semanticscholar.org One compound with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring demonstrated notable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, without affecting normal cells. mdpi.com

Fluorinated 2,3-dihydrobenzofuran derivatives have also been investigated for their anticancer effects in the human colorectal adenocarcinoma cell line HCT116. nih.gov These compounds were found to induce DNA fragmentation by approximately 80% and inhibit the expression of the antiapoptotic protein Bcl-2. nih.gov Furthermore, a series of 2,3-dihydro-1-benzofuran derivatives were designed as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for neuropathic pain that also has implications for immunomodulation and neuroinflammation, which can be related to cancer pathology. nih.gov

| Compound Class | Cancer Cell Line | Activity (IC50) | Key Findings |

| Halogenated Benzofuran | K562 (Leukemia) | 5 µM | Selectively toxic to cancer cells. |

| HL60 (Leukemia) | 0.1 µM | No cytotoxicity towards normal cells. | |

| Fluorinated 2,3-Dihydrobenzofuran | HCT116 (Colorectal) | N/A | Induced ~80% DNA fragmentation; inhibited Bcl-2 expression. |

| Benzofuran-2-carboxamide | HCT-116 (Colorectal) | 0.87 µM | Derivative 50g showed high potency. |

| HeLa (Cervical) | 0.73 µM | ||

| A549 (Lung) | 0.57 µM |

Data compiled from studies on various benzofuran and dihydrobenzofuran derivatives. nih.govnih.govmdpi.com

Modulation of Neurotransmitter Systems and Central Nervous System Activity

Derivatives of 2,3-dihydrobenzofuran have been shown to interact with key components of the central nervous system, particularly neurotransmitter systems. evitachem.com Their ability to modulate monoamine transporters and other neurological targets has made them subjects of research for conditions like post-traumatic stress disorder (PTSD) and Alzheimer's disease.

Certain aminoalkylbenzofuran derivatives are known to act as potent, substrate-type releasing agents at transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govdocumentsdelivered.comnih.gov These actions are similar to the mechanism of 3,4-methylenedioxymethamphetamine (MDMA). nih.govnih.gov

For example, S isomers of 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB) are efficacious releasing agents at SERT, NET, and DAT. nih.govnih.gov In contrast, their corresponding R isomers are efficacious releasers at SERT and partial releasers at NET, but they lack releasing activity at DAT. nih.govnih.gov Uptake inhibition assays revealed that both enantiomers of 5-MABB are more potent at inhibiting SERT-mediated uptake compared to DAT, while the isomers of 6-MABB are more potent as uptake inhibitors at DAT relative to SERT. nih.gov This differential activity highlights how the aminoalkyl benzofuran scaffold can be modified to create compounds with specific monoamine release profiles, potentially leading to therapeutics with improved efficacy and safety. nih.gov

| Compound | Transporter Target | Mechanism of Action | Potency/Selectivity |

| S-5-MABB | SERT, NET, DAT | Efficacious Releasing Agent | More potent inhibitor at SERT vs. DAT |

| S-6-MABB | SERT, NET, DAT | Efficacious Releasing Agent | More potent inhibitor at DAT vs. SERT (DAT/SERT ratio: 15.4) |

| R-5-MABB | SERT, NET | Efficacious Releaser (SERT), Partial Releaser (NET) | More potent inhibitor at SERT vs. DAT |

| R-6-MABB | SERT, NET | Efficacious Releaser (SERT), Partial Releaser (NET) | More potent inhibitor at DAT vs. SERT |

Data from in vitro transporter assays in rat brain synaptosomes. nih.gov

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target drugs. semanticscholar.org Benzofuran and 2,3-dihydrobenzofuran derivatives have emerged as promising scaffolds for designing agents that can address multiple pathological features of AD, such as cholinergic dysfunction and β-amyloid (Aβ) plaque formation. semanticscholar.orgresearchgate.net

A novel series of 3-aminobenzofuran derivatives were designed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Compound 5f , which features a 2-fluorobenzyl moiety, demonstrated the most potent inhibitory activity. nih.gov Kinetic studies revealed it to be a mixed-type inhibitor of AChE. nih.gov Furthermore, selected compounds from this series, including 5f and 5h , were found to be about twice as effective as the reference drug donepezil (B133215) in inhibiting self-induced Aβ aggregation. nih.gov

Another study synthesized a Benzofuran-Enaminone derivative, which demonstrated both antioxidant and anti-AChE activities in vitro. nih.gov In a rat model of AD, this compound was shown to counteract neurotoxicity and regulate the expression of AD-related genes. nih.gov Similarly, a series of 2-arylbenzofuran derivatives were evaluated for dual cholinesterase and β-secretase (BACE1) inhibitory activity, with several compounds showing activity better than the reference compound baicalein. semanticscholar.org These findings underscore the potential of the 2,3-dihydrobenzofuran-5-amine framework in developing multifunctional agents for AD treatment. nih.gov

| Compound Class/ID | Target | Activity |

| 3-Aminobenzofuran (5f) | AChE & BuChE | Most potent inhibitor in series |

| Self-induced Aβ aggregation | 29.8% inhibition (2x more effective than Donepezil) | |

| 3-Aminobenzofuran (5h) | Self-induced Aβ aggregation | 38.8% inhibition (2x more effective than Donepezil) |

| 2-Arylbenzofuran (20) | Acetylcholinesterase (AChE) | IC50: 0.086 µmol/L (similar to Donepezil) |

| Benzofuran-Enaminone | Acetylcholinesterase (AChE) | Demonstrated anti-AChE activity in vitro |

Data compiled from studies on multifunctional benzofuran derivatives for Alzheimer's disease. semanticscholar.orgnih.govnih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in human diseases. Their ability to selectively target enzyme active sites makes them attractive candidates for drug development.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B is a key strategy in the management of neurodegenerative conditions such as Parkinson's disease. Studies have shown that benzofuran derivatives can act as selective MAO-B inhibitors, with inhibitory constants (Ki) ranging from the nanomolar to the micromolar level. nih.gov While much of this research has focused on the broader class of benzofurans, specific thiazolylhydrazone derivatives incorporating a benzofuran moiety have also been evaluated. osti.gov Although these particular hybrids demonstrated a stronger selective inhibition for the MAO-A isoform, several compounds showed notable activity against MAO-B, with inhibition percentages exceeding 50% at a concentration of 10⁻⁴ M. osti.gov This indicates that the benzofuran scaffold is a promising template for developing potent and selective MAO-B inhibitors. nih.govosti.gov

Table 1: MAO-B Inhibition by Benzofuran-Thiazolylhydrazone Derivatives

| Compound ID | Substituent on Thiazole Ring | % MAO-B Inhibition (at 10⁻⁴ M) |

|---|---|---|

| 2a | Phenyl | >50% |

| 2f | 4-Fluorophenyl | >50% |

| 2h | 4-Nitrophenyl | >50% |

| 2i | 2,4-Dichlorophenyl | >50% |

| 2l | 4-Methylphenyl | >50% |

Data sourced from research on benzofuran–thiazolylhydrazone derivatives, which showed notable activity against MAO-B. osti.gov

Poly(ADP-ribose) polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process. Its inhibition is a validated therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. A structure-based design approach led to the development of novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as PARP-1 inhibitors. nih.govacs.org

Initial lead compounds from the 2,3-dihydrobenzofuran-7-carboxamide series showed micromolar inhibitory activity. nih.govacs.org Further modification of the scaffold, specifically by introducing substituted benzylidene groups at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core, led to a significant increase in potency. The attachment of various heterocycles to the benzylidene moiety resulted in compounds with IC50 values in the nanomolar range, demonstrating a substantial improvement in PARP-1 inhibition. nih.govacs.orgresearchgate.net One of the most potent compounds exhibited an IC50 value of 79 nM and demonstrated selective cytotoxicity in BRCA2-deficient cells. acs.orgresearchgate.net

Table 2: PARP-1 Inhibition by 2,3-Dihydrobenzofuran Derivatives

| Compound ID | Scaffold | Modification | IC50 (µM) |

|---|---|---|---|

| 3 | DHBF-7-carboxamide | - | 9.45 |

| 36 | DHBF-3-one-7-carboxamide | - | 16.2 |

| 58 | DHBF-3-one-7-carboxamide | 3',4'-dihydroxybenzylidene at 2-position | 0.531 |

| 66 | DHBF-3-one-7-carboxamide | Heterocycle on 4'-amino of benzylidene | 0.079 |

| 67 | DHBF-3-one-7-carboxamide | Heterocycle on 4'-amino of benzylidene | 0.101 |

| 68 | DHBF-3-one-7-carboxamide | Heterocycle on 4'-amino of benzylidene | 0.155 |

| 70 | DHBF-3-one-7-carboxamide | Heterocycle on 4'-hydroxyl of benzylidene | 0.718 |

| 72 | DHBF-3-one-7-carboxamide | Heterocycle on 4'-hydroxyl of benzylidene | 0.117 |

| 73 | DHBF-3-one-7-carboxamide | Heterocycle on 4'-hydroxyl of benzylidene | 0.201 |

Data from a study on novel 2,3-dihydrobenzofuran carboxamide derivatives as PARP-1 inhibitors. nih.govacs.orgresearchgate.net

Microsomal Prostaglandin (B15479496) E2 Synthase (mPGES-1) Inhibition

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal enzyme responsible for producing prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Inhibiting mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. The 2,3-dihydrobenzofuran scaffold has been identified as a suitable chemical platform for designing novel mPGES-1 inhibitors. Through a combination of molecular docking and biochemical screening, researchers identified derivatives with biological activity in the low micromolar range, comparable to the reference inhibitor MK-886. These findings suggest that 2,3-dihydrobenzofuran derivatives are valuable bio-inspired lead compounds for developing a new generation of mPGES-1 inhibitors.

Cholinesterase Inhibition (AChE, BuChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is the primary therapeutic approach for managing the symptoms of Alzheimer's disease. A series of novel 3-aminobenzofuran derivatives were designed and synthesized as potent inhibitors of both enzymes. In vitro evaluations showed that most of these compounds exhibited good to moderate inhibitory activity, with IC50 values ranging from 0.64 to 81.06 μM. One derivative containing a 2-fluorobenzyl moiety was identified as a particularly potent, mixed-type inhibitor of AChE. Further research on 2,3-dihydrobenzofuran-5-yl carbamates has also yielded highly potent inhibitors, with IC50 values reaching as low as 10 nM for AChE and 3 nM for BuChE, placing them among clinically valuable compounds.

Table 3: Cholinesterase Inhibition by 3-Aminobenzofuran Derivatives

| Compound ID | R Group | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|---|

| 5a | Benzyl | 1.15 | 2.01 |

| 5f | 2-Fluorobenzyl | 0.64 | 1.11 |

| 5h | 4-Fluorobenzyl | 1.01 | 2.15 |

| 5i | 2-Chlorobenzyl | 0.81 | 1.34 |

| 5l | 3,4-Dichlorobenzyl | 1.06 | 1.98 |

Data selected from a study on novel 3-aminobenzofuran derivatives. nih.gov

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are underlying factors in a wide range of chronic diseases. Derivatives of 2,3-dihydrobenzofuran have demonstrated significant potential as anti-inflammatory and antioxidant agents.

A study investigating fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives found that several compounds effectively suppressed lipopolysaccharide-induced inflammation in macrophages. These compounds inhibited the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), leading to a decrease in the secretion of key inflammatory mediators. The IC50 values for the inhibition of prostaglandin E2 (PGE2) and nitric oxide (NO) were in the low micromolar range. Similarly, the production of interleukin-6 (IL-6) and Chemokine (C-C) Ligand 2 (CCL2) was also significantly reduced. These findings highlight the efficacy of these derivatives in modulating critical inflammatory pathways.

Table 4: Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives

| Compound ID | PGE2 IC50 (µM) | NO IC50 (µM) | IL-6 IC50 (µM) | CCL2 IC50 (µM) |

|---|---|---|---|---|

| 2 | 1.92 | 2.4 | 1.2 | 1.5 |

| 3 | 1.48 | 2.9 | 2.0 | 2.3 |

Data for potent dihydrobenzofuran derivatives from a study on fluorinated benzofurans.

Antiviral and Antiprotozoal Investigations

The development of new antimicrobial agents is a global health priority. The 2,3-dihydrobenzofuran scaffold has been explored for its potential against viral and protozoal pathogens.

In the realm of antiviral research, benzofuran derivatives have been identified as novel agonists of the Stimulator of Interferon Genes (STING) pathway. Activation of STING leads to the induction of type I interferons, a critical component of the innate immune response to viral infections. Several benzofuran compounds were found to inhibit the replication of human coronaviruses, including HCoV-229E and SARS-CoV-2, with EC50 values ranging from the low micromolar to the nanomolar level. This activity was shown to be dependent on IFN production, positioning these compounds as promising host-targeting, broad-spectrum antivirals.

For antiprotozoal applications, a series of synthetic 2,3-dihydrobenzofuran neolignans were evaluated against Trypanosoma cruzi, the parasite responsible for Chagas disease. Several of these compounds demonstrated potent activity against the intracellular amastigote form of the parasite. One derivative, in particular, exhibited an IC50 value of 3.26 µM against the Y strain of T. cruzi, comparable to the reference drug benznidazole. acs.org These compounds are considered promising molecular prototypes for the development of new antiparasitic drugs. acs.org

Table 5: Antiprotozoal Activity of 2,3-Dihydrobenzofuran Neolignans against T. cruzi

| Compound ID | T. cruzi Strain | Amastigote IC50 (µM) |

|---|---|---|

| 1 | Y | 3.26 |

| 1 | Tulahuen lac-Z | 11.87 |

| 2 | Tulahuen lac-Z | 7.96 |

| 3 | Tulahuen lac-Z | 16.16 |

| 4 | Tulahuen lac-Z | 21.42 |

| Benznidazole (Ref.) | Y | 3.56 |

| Benznidazole (Ref.) | Tulahuen lac-Z | 2.15 |

Data from a study on synthetic dihydrobenzofuran neolignans. acs.org

Compound Names

| Abbreviation/ID | Chemical Name |

| AChE | Acetylcholinesterase |

| BuChE | Butyrylcholinesterase |

| CCL2 | Chemokine (C-C) Ligand 2 |

| COX-2 | Cyclooxygenase-2 |

| DHBF | 2,3-Dihydrobenzofuran |

| IL-6 | Interleukin-6 |

| iNOS | Inducible Nitric Oxide Synthase |

| MAO-B | Monoamine Oxidase B |

| mPGES-1 | Microsomal Prostaglandin E2 Synthase-1 |

| NO | Nitric Oxide |

| PARP-1 | Poly(ADP-ribose) polymerase-1 |

| PGE2 | Prostaglandin E2 |

| STING | Stimulator of Interferon Genes |

| Benznidazole | N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide |

| MK-886 | 1-((4-chlorophenyl)methyl)-3-((1,1-dimethylethyl)thio)-α,α-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid |

Structure Activity Relationship Sar and Molecular Design Principles for 2,3 Dihydrobenzofuran 5 Amine Scaffolds

Impact of Substituent Position and Nature on Biological Activity Profiles

The biological activity of 2,3-dihydrobenzofuran (B1216630) derivatives is profoundly influenced by the placement and chemical nature of substituents on the core scaffold. SAR studies have revealed that modifications at various positions can dramatically alter potency, selectivity, and the specific biological target of the resulting compounds.

For instance, in a series of benzofuran (B130515) derivatives evaluated for anticancer properties, the introduction of substituents at the C-2 and C-5 positions was found to be closely related to their activity. nih.gov One study highlighted that substituting the C-2 position with an ester group or a heterocyclic ring was crucial for cytotoxic activity. nih.gov Furthermore, the nature of the substituent on an attached phenyl ring at the C-2 position, as well as the presence of a halogen, hydroxyl, or amino group at the C-5 position, significantly impacts antibacterial activity. nih.gov

In the context of anticancer activity, the presence of an N-phenethyl carboxamide group has been shown to significantly enhance the antiproliferative effects of 5-chlorobenzofuran-2-carboxamides. nih.gov Similarly, research into benzofuran derivatives as osteoblast differentiation promoters found that a 3,5-disubstituted pattern was a useful scaffold for orally active osteogenic compounds. jst.go.jp In this series, the introduction of a chloro group at the 5-position enhanced activity, suggesting that electron-withdrawing groups in this location can be beneficial. jst.go.jp

Another study focusing on P-glycoprotein inhibitors synthesized a series of 2-aminobenzofuran derivatives. researchgate.net Their findings indicated that the nature and position of substituents were critical for modulating the multidrug resistance phenotype in cancer cells. The most potent compound in the series demonstrated a significant increase in inhibitory activity compared to the reference drug verapamil. researchgate.net

The following table summarizes findings on how different substituents at various positions on the benzofuran ring affect specific biological activities:

| Position | Substituent Type | Resulting Biological Activity | Reference |

| C-2 | Ester or Heterocyclic Ring | Crucial for cytotoxic activity | nih.govnih.gov |

| C-3, C-5 | Disubstitution Pattern | Useful scaffold for osteogenic compounds | jst.go.jp |

| C-5 | Halogen, Hydroxyl, Amino | Influences antibacterial activity | nih.gov |

| C-5 | Chloro group | Enhanced osteoblastogenic activity | jst.go.jp |

| C-2 | N-phenethyl carboxamide | Enhanced antiproliferative activity | nih.gov |

Stereochemical Influence on Pharmacological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology, as enantiomers of the same compound can exhibit vastly different biological activities, potencies, and pharmacokinetic profiles. semanticscholar.orgijpsjournal.com This principle is particularly relevant for derivatives of 2,3-dihydrobenzofuran, where the creation of a chiral center, often at the C-2 or C-3 position, leads to distinct enantiomers.

A compelling example is found in a series of 2,3-dihydro-1-benzofuran derivatives designed as potent and selective cannabinoid receptor 2 (CB2) agonists. nih.govnih.govumt.edu These compounds possess an asymmetric carbon atom, leading to the existence of (S) and (R) enantiomers. Through enantiomer separation and subsequent pharmacological testing, researchers discovered that the biological activity was predominantly associated with one enantiomer. For the most selective compound, MDA7, it was determined that the S enantiomer was the active form. nih.govnih.gov This demonstrates that the specific spatial orientation of the substituents is crucial for effective interaction with the CB2 receptor.

The general importance of stereochemistry in drug action is well-established. Different enantiomers of a drug can have different interactions with chiral biological targets like receptors and enzymes, leading to one being therapeutic while the other might be inactive or even contribute to adverse effects. ijpsjournal.com In the case of WIN 55,212-2, a prototypic synthetic cannabinoid, early studies showed that the (+) enantiomer was active in behavioral tests, whereas the (-) enantiomer was not. mdpi.com This stereospecificity underscores the necessity of evaluating individual enantiomers during the drug development process to optimize therapeutic benefit.

The table below illustrates the differential activity observed in chiral 2,3-dihydrobenzofuran derivatives and related compounds.

| Compound | Enantiomer | Target | Activity | Reference |

| MDA7 (Compound 18) | Racemic Mixture | CB2 Receptor | Potent Agonist | nih.govnih.gov |

| MDA104 (Compound 33) | S Enantiomer | CB2 Receptor | Active Enantiomer | nih.govnih.gov |

| Compound 34 | R Enantiomer | CB2 Receptor | Inactive/Less Active | nih.gov |

| WIN 55,212 | (+) Enantiomer | CB1/CB2 Receptors | Active | mdpi.com |

| WIN 55,212 | (-) Enantiomer | CB1/CB2 Receptors | Inactive | mdpi.com |

Ligand-Target Interaction Modeling and Binding Mode Prediction

Computational methods, particularly molecular docking and ligand-target interaction modeling, are indispensable tools for understanding how 2,3-dihydrobenzofuran derivatives bind to their biological targets. These in-silico techniques provide insights into the specific molecular interactions that govern affinity and selectivity, thereby guiding the rational design of more potent compounds.

In the development of 2,3-dihydro-1-benzofuran derivatives as CB2 receptor agonists, where a crystal structure of the active-state receptor was unavailable, researchers employed a technique called ligand-steered homology modeling. nih.gov This approach uses known ligands to help shape and optimize the modeled binding site. The structural modeling studies successfully identified a putative binding mode for this class of agonists, offering a structural rationalization for the observed SAR data. nih.gov

Similarly, molecular docking was a key strategy in identifying 2,3-dihydrobenzofuran derivatives as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation. nih.gov By combining docking calculations with experimental screening, researchers were able to select and identify compounds with biological activity in the low micromolar range from a larger library. nih.gov This combined approach demonstrates the power of computational screening to prioritize compounds for synthesis and testing.

Further studies have used pharmacophore-based screening, ensemble docking, and molecular dynamics simulations to identify and design novel 2,3-dihydrobenzofuran derivatives as inhibitors of the PDE1B enzyme, a target for neurological disorders. nih.gov By utilizing multiple crystal structures of the target enzyme, these methods increase the probability of identifying active compounds and allow for the modification of lead molecules to achieve higher affinity. nih.gov

Rational Drug Design Strategies Utilizing the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran scaffold serves as an excellent starting point for rational drug design, a process that involves the strategic creation of new molecules with a specific biological purpose, rather than relying on random screening. mq.edu.aurug.nl Its characterization as a "privileged structure" means it is capable of binding to multiple, diverse biological targets, making it a versatile platform for drug discovery. nih.gov

One key strategy is to use the dihydrobenzofuran core as a chemical platform to generate focused libraries of compounds. nih.gov By systematically modifying substituents at various positions, medicinal chemists can explore the chemical space around the scaffold to optimize interactions with a specific target. This was demonstrated in the design of novel mPGES-1 inhibitors, where the dihydrobenzofuran core was used to develop compounds with improved affinity over an initial natural product lead. nih.gov

Another powerful approach is the use of computational modeling to guide synthesis. As seen with the development of CB2 agonists, a multidisciplinary approach combining synthesis, pharmacological testing, and binding mode prediction through ligand-steered modeling allows for a more directed and efficient design process. nih.govnih.govumt.edu This synergy between computational and experimental chemistry is a hallmark of modern rational drug design.

Furthermore, the dihydrobenzofuran scaffold can be incorporated into more complex molecules through techniques like diversity-oriented synthesis. acs.orgscilit.com This allows for the creation of libraries of compounds with significant structural diversity, including variations in the stereochemistry (cis- and trans-isomers) of the dihydrobenzofuran ring itself, further expanding the potential for discovering novel biological activities. acs.org

Advanced Spectroscopic and Crystallographic Investigations of 2,3 Dihydrobenzofuran 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,3-dihydrobenzofuran-5-amine derivatives. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecular framework can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment of each proton and carbon atom within a molecule. For 2,3-dihydrobenzofuran (B1216630) derivatives, these spectra reveal characteristic signals that define the core structure.

In the ¹H NMR spectrum, the protons of the dihydrofuran ring typically appear as two multiplets corresponding to the diastereotopic methylene (B1212753) protons at C2 and a multiplet for the methine proton at C3 (if unsubstituted). The chemical shifts and coupling constants between these protons are highly dependent on the substituents and their stereochemistry. For instance, the vicinal coupling constants (J-values) between H-2 and H-3 can help distinguish between cis and trans isomers. researchgate.net The aromatic protons on the benzene (B151609) ring appear in the downfield region, and their splitting patterns provide information about the substitution pattern.

The proton-decoupled ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbons of the dihydrofuran ring (C2 and C3) typically resonate in the aliphatic region, while the aromatic carbons (C3a, C4, C5, C6, C7, and C7a) appear in the downfield aromatic region. The chemical shifts are sensitive to the electronic effects of substituents on the ring. scielo.brmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a 5-(2-aminopropyl)-2,3-dihydrobenzofuran Derivative researchgate.net Note: Data corresponds to the hydrochloride salt form. Chemical shifts (δ) are in ppm.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | 4.54 (t) | 71.5 |

| 3 | 3.19 (t) | 29.5 |

| 4 | 7.05 (d) | 127.8 |

| 6 | 6.74 (dd) | 109.4 |

| 7 | 6.67 (d) | 125.1 |

| 3a | - | 128.0 |

| 5 | - | 159.9 |

| 7a | - | 117.8 |

| Propyl-α | 2.87 (dd), 3.10 (dd) | 40.8 |

| Propyl-β | 3.60 (m) | 47.9 |

Two-Dimensional (2D) NMR Experiments for Connectivity and Proximity

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For a 2,3-dihydrobenzofuran derivative, COSY spectra would show correlations between H-2 and H-3, as well as between adjacent protons on the aromatic ring. scielo.br

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For example, correlations from the H-2 and H-3 protons to the aromatic carbons C-3a and C-7a can confirm the fusion of the furan (B31954) and benzene rings. researchgate.netscielo.br

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

For chiral derivatives, X-ray analysis of a single crystal allows for the unambiguous determination of the absolute configuration of stereocenters. nih.govresearchgate.net The resulting crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state. znaturforsch.comnih.gov

For example, the X-ray crystal structure analysis of a substituted 5-(2,3-dihydro-7-benzofuryl)-2-methylpyrazolo[4,3-d]pyrimidin-7-one revealed a monoclinic crystal system with a P21/c space group. znaturforsch.com The analysis showed that the dihydrobenzofuryl and pyrazolopyrimidinone (B8486647) ring systems were not coplanar, with an interplanar angle of 9.6°. It also identified a weak intramolecular hydrogen bond between the pyrimidinone N(6)-H and the ether oxygen O(17) of the dihydrobenzofuran moiety. znaturforsch.comresearchgate.net

Table 2: Example Crystallographic Data for a 2,3-Dihydrobenzofuran Derivative nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₅NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2200 (15) |

| b (Å) | 14.2289 (19) |

| c (Å) | 10.2474 (15) |

| β (°) | 93.058 (7) |

| Volume (ų) | 1488.1 (4) |

Mass Spectrometry Techniques (LC-MS, GC-MS, HRMS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a highly sensitive method for identifying compounds in a mixture and assessing their purity. nih.govsemanticscholar.org

Electron Ionization (EI) is a common technique used in GC-MS. The mass spectrum of 2,3-dihydrobenzofuran typically shows a prominent molecular ion peak, and its fragmentation is characteristic of the ring structure. nist.gov For derivatives like 5-(2-aminopropyl)-2,3-dihydrobenzofuran, a key fragmentation is the cleavage of the bond beta to the amine nitrogen, resulting in a characteristic base peak at m/z 44. researchgate.net The relative intensity of other ions, such as the one at m/z 134 for the 5-substituted isomer, can help differentiate between positional isomers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. mdpi.comsemanticscholar.org This is a crucial step in confirming the identity of a newly synthesized compound.

Table 3: Common Mass Fragments for 5-(2-aminopropyl)-2,3-dihydrobenzofuran researchgate.net

| m/z | Proposed Fragment Identity |

|---|---|

| 177 | [M]⁺ (Molecular Ion) |

| 134 | [M - C₂H₅N]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of molecules.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum displays absorption bands characteristic of specific functional groups. For a this compound derivative, the IR spectrum would typically show:

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the amine group.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydrofuran ring appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong band for the aryl-alkyl ether C-O stretch is typically found around 1200-1250 cm⁻¹. researchgate.netresearchgate.net

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the chromophores within the molecule. The benzofuran (B130515) ring system is a chromophore, and its derivatives typically exhibit strong absorption bands in the UV region due to π→π* electronic transitions. scispace.comresearchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic ring.

Table 4: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

Computational Chemistry and Theoretical Investigations of 2,3 Dihydrobenzofuran 5 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational efficiency. Calculations are often performed using specific functionals and basis sets, such as the B3LYP functional with a 6-311G(d,p) basis set, to analyze various molecular characteristics. researchgate.net

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.com For molecules related to the 2,3-dihydrobenzofuran (B1216630) scaffold, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine their optimized structures. researchgate.net

Analysis of chalcone (B49325) derivatives incorporating the 2,3-dihydrobenzofuran-5-yl moiety reveals that these molecules are generally non-planar, exhibiting C1 point group symmetry. researchgate.net The optimized geometry provides key structural parameters, including bond lengths and angles, which are fundamental to understanding the molecule's physical and chemical properties.

| Bond | Calculated Length (Å) |

|---|---|

| C=C (olefinic) | 1.3473 |

| C=O (carbonyl) | 1.2244 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A small energy gap suggests that a molecule is more polarizable, more reactive, and is considered a "soft" molecule. mdpi.com Conversely, a large energy gap indicates high stability and low reactivity. irjweb.com For chalcone derivatives containing the 2,3-dihydrobenzofuran ring, FMO analysis has shown that the HOMO is predominantly spread over the dihydrobenzofuran portion of the molecule, indicating this region is susceptible to electrophilic attack. researchgate.net The energies of these orbitals are calculated to predict the molecule's electronic behavior.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.78 |

| ELUMO | -2.06 |

| Energy Gap (ΔE) | 3.72 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dereadthedocs.io The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. Typically, red indicates electron-rich (negative potential) regions, which are favorable for electrophilic attack, while blue signifies electron-poor (positive potential) regions, which are susceptible to nucleophilic attack. researchgate.net

In studies of 2,3-dihydrobenzofuran-linked chalcones, MEP analysis has identified the most electronegative regions as being located over oxygen atoms, while the most electropositive regions are found around hydrogen atoms, particularly those on the five-membered dihydrofuran ring. researchgate.netsemanticscholar.org This information is crucial for understanding intermolecular interactions and predicting sites of chemical reactions.

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated using Koopman's theorem. researchgate.net These quantum chemical parameters provide a quantitative measure of a molecule's reactivity and stability. Key descriptors include:

Absolute Hardness (η): Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Softness (σ): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Global Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge. mdpi.com

These parameters are essential for comparing the reactivity of different molecules within a series. For instance, among related dihydrobenzofuran chalcones, the derivative with the highest softness is predicted to be the most reactive. researchgate.net

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Absolute Hardness | η | 1.86 |

| Global Softness | σ | 0.54 |

| Electronegativity | χ | 3.92 |

| Chemical Potential | μ | -3.92 |

| Electrophilicity Index | ω | 4.13 |

DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. The calculation of vibrational frequencies (IR and Raman spectra) helps in the assignment of characteristic vibrational modes of the molecule. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). medium.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO→LUMO excitations. msu.edu For 2,3-dihydrobenzofuran derivatives, TD-DFT studies have been used to analyze how different solvents affect the absorption spectra, noting shifts in λmax that can provide insight into the molecule's electronic behavior in various environments. researchgate.net

Molecular Docking and Dynamics Simulations for Elucidating Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein (receptor). researchgate.net These methods are fundamental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action.

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov As such, derivatives of 2,3-dihydrobenzofuran have been investigated as potential inhibitors for various enzymes. nih.govnih.gov

Molecular docking studies predict the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. researchgate.net The process involves generating various conformations of the ligand and fitting them into the binding pocket, with the best fit being scored based on binding energy. ugm.ac.idmalariaworld.org For 2,3-dihydrobenzofuran derivatives, docking calculations have been combined with experimental assays to identify potential inhibitors of enzymes like microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, which is involved in inflammation and cancer. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Following docking, molecular dynamics simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. MD provides a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein. This combined approach of docking and dynamics is crucial for designing novel inhibitors with improved affinity and selectivity. nih.gov

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, intuitive picture of bonding and orbital interactions, closely corresponding to Lewis structures. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the extent of electron delocalization, which is crucial for understanding molecular stability and reactivity.

The key intramolecular interactions in 2,3-Dihydrobenzofuran-5-amine involve hyperconjugation, which is the stabilizing interaction that results from the interaction of the electrons in a sigma (σ) bond or a lone pair with an adjacent empty or partially filled p-orbital or a pi (π) orbital to give an extended molecular orbital.

Key Intramolecular Interactions

The primary donor orbitals in this compound are the lone pairs on the nitrogen (n_N) and oxygen (n_O) atoms, and the π-orbitals of the benzene (B151609) ring (π_C=C). The primary acceptor orbitals are the antibonding π* orbitals of the benzene ring (π_C=C) and the antibonding σ orbitals of adjacent single bonds.

The most significant delocalization effects are expected to be:

n_N → π_C=C:* The delocalization of the nitrogen lone pair into the antibonding π* orbitals of the aromatic ring. This is a classic example of resonance in aromatic amines, which leads to a significant stabilization of the molecule. This interaction is responsible for the electron-donating nature of the amino group.

n_O → σ_C-C and n_O → σ_C-O:** The delocalization of the oxygen lone pairs into the antibonding σ* orbitals of the adjacent carbon-carbon and carbon-oxygen bonds within the dihydrofuran ring. These hyperconjugative interactions contribute to the stability of the five-membered ring.

π_C=C → π_C=C:* The delocalization of π-electrons from the occupied π-orbitals of the benzene ring to the unoccupied π*-orbitals of the same ring. This is a characteristic feature of aromatic systems and is a major contributor to their inherent stability.

Detailed Research Findings

For aniline (B41778), the n_N → π*_C=C interaction is typically the most significant, with stabilization energies often exceeding 50 kcal/mol. This strong delocalization explains the planarity of the amino group with the aromatic ring and its influence on the chemical properties of the molecule.

In dihydrobenzofuran systems, the delocalization of the oxygen lone pairs into the adjacent σ* orbitals (n_O → σ*) also provides substantial stabilization. The magnitude of these interactions depends on the specific geometry and substitution pattern of the molecule.

Based on these analogous systems, a theoretical NBO analysis of this compound would be expected to reveal the following significant intramolecular interactions and their estimated stabilization energies.

Interactive Data Tables

The following tables present the anticipated major hyperconjugative interactions and their estimated stabilization energies (E(2)) for this compound, based on computational studies of similar molecular structures.

Table 1: Predicted Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C=C) of Benzene Ring | > 50 | Lone Pair → Antibonding π |

| n(O) | σ(C-C) in Furan (B31954) Ring | 5 - 10 | Lone Pair → Antibonding σ |

| n(O) | σ(C-O) in Furan Ring | 2 - 5 | Lone Pair → Antibonding σ |

| π(C=C) | π(C=C) of Benzene Ring | 15 - 25 | Bonding π → Antibonding π |

| σ(C-H) | σ*(C-C) | 1 - 5 | Bonding σ → Antibonding σ |

These E(2) values quantify the energetic importance of the electron delocalization. The large stabilization energy associated with the n_N → π* interaction highlights the strong resonance between the amino group and the benzene ring. The n_O → σ* interactions, while weaker, are crucial for the conformational stability of the dihydrofuran moiety. The π → π* interactions are fundamental to the aromatic character and stability of the benzene ring.

Emerging Applications and Future Research Trajectories of 2,3 Dihydrobenzofuran 5 Amine

Role in Advanced Materials Science and Polymer Synthesis

The unique structure of 2,3-dihydrobenzofuran-5-amine, which combines a rigid heterocyclic core with a reactive primary amine functional group, makes it a candidate for the synthesis of advanced polymers and materials. While specific research on the 5-amino derivative is emerging, the dihydrobenzofuran scaffold itself is recognized for its stability. mdpi.com The amine group can act as a monomer unit, participating in polymerization reactions such as the formation of polyamides, polyimides, or polyurethanes.

The incorporation of the dihydrobenzofuran moiety into a polymer backbone could impart desirable properties, including:

Thermal Stability: The rigid, fused-ring structure can enhance the thermal resistance of the resulting polymer.

Optical Properties: Benzofuran-containing polymers are known to have applications in organic light-emitting diodes (OLEDs) and other electronic materials. The dihydrobenzofuran variant offers a more flexible, three-dimensional structure that could be tuned for specific optical applications.

Modified Mechanical Properties: The non-planar structure of the dihydrobenzofuran unit can influence polymer chain packing, potentially leading to materials with unique mechanical characteristics compared to those made from planar aromatic amines.

Future research in this area will likely focus on synthesizing and characterizing polymers derived from this compound to evaluate their properties for applications in high-performance plastics, organic electronics, and specialized coatings.

Development of Novel Chemical Processes and Reagents

The synthesis of the 2,3-dihydrobenzofuran (B1216630) core is a subject of intense research, with numerous methods developed to improve efficiency, selectivity, and environmental friendliness. organic-chemistry.org These processes often rely on transition-metal catalysis, which allows for the construction of the heterocyclic ring under mild conditions with high functional group tolerance. nih.govrsc.org

Once synthesized, this compound serves as a versatile reagent for constructing more complex molecules. The amino group can be readily transformed into a wide range of other functional groups, such as amides, sulfonamides, or diazonium salts, the latter of which are gateways to numerous other substitutions on the aromatic ring. This versatility allows chemists to use it as a platform to build libraries of compounds for drug discovery and other applications. acs.org

Recent advancements in catalysis for dihydrobenzofuran synthesis highlight the ongoing innovation in this field.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Heck/Tsuji-Trost Reaction | Highly enantioselective, excellent regio-control, and high functional group tolerance. | organic-chemistry.org |

| Rhodium (Rh) | C-H Activation/[3+2] Annulation | Redox-neutral, chemoselective, and allows for asymmetric synthesis. | organic-chemistry.orgrsc.org |

| Copper (Cu) | Intramolecular Cyclization | Efficient for creating chiral dihydrobenzofuran-3-ols. | nih.gov |

| Iodine (I₂) | Iodine-catalyzed Cyclization | Metal-free, economical, and aligns with green chemistry principles. | nih.gov |

Future work will likely focus on developing even more efficient and selective catalytic systems, including biocatalysis, to produce this compound and its derivatives with minimal environmental impact.

Bioinspired Lead Compound Identification and Optimization

The 2,3-dihydrobenzofuran scaffold is prevalent in natural products that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. mdpi.comresearchgate.net This has led researchers to identify it as a "bioinspired" lead structure for drug discovery. nih.gov By starting with the core structure of a natural product, chemists can synthesize and optimize derivatives to improve potency, selectivity, and pharmacokinetic properties.

A notable example is the use of 2,3-dihydrobenzofuran derivatives as a chemical platform to design inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.govrsc.org Researchers used a combination of molecular docking and biochemical testing to identify potent inhibitors based on this scaffold. nih.gov Starting from a low-affinity natural product, they successfully developed compounds with biological activity in the low micromolar range. nih.gov

The optimization process often involves a structure-activity relationship (SAR) study, where different functional groups are systematically added to the core scaffold. For this compound, the amine group serves as a crucial anchor point for these modifications.

| Natural Product Scaffold | Biological Activity | Therapeutic Target | Reference |

|---|---|---|---|

| (+)-Lithospermic acid | Anti-HIV | HIV replication cycle | nih.govresearchgate.net |

| (+)-Decursivine | Antimalarial | Plasmodium falciparum | mdpi.comresearchgate.net |